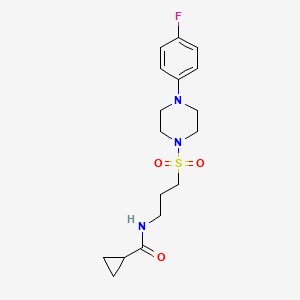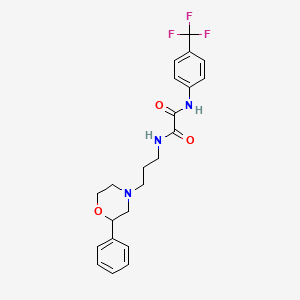![molecular formula C31H31N5O4S B2530550 N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173750-67-8](/img/structure/B2530550.png)
N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves a multi-step process starting from methoxyaniline. The initial step is the formation of hydrazino-quinazolinone, which is then reacted with different aldehydes and ketones to yield a variety of substituted amino-quinazolinones. The papers describe the synthesis of 3-(3-methoxyphenyl) and 3-(4-methoxyphenyl) substituted quinazolinones, which are closely related to the compound of interest . These methods could potentially be adapted to synthesize the target compound by incorporating the appropriate sulfur-containing side chain and phenethylamino group at the relevant positions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound likely possesses additional structural features such as a methoxy group on the benzene ring, a phenethylamino substituent, and a sulfur-containing side chain attached to the quinazolinone core. These modifications can significantly influence the compound's molecular interactions and biological activities .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group in the hydrazino precursor is a key site for reaction with aldehydes and ketones to introduce different substituents. The sulfur-containing side chain in the target compound may also offer additional reactivity, potentially engaging in redox reactions or serving as a nucleophile. The specific chemical reactions of the compound would need to be studied to understand its reactivity profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the substituents and the overall molecular architecture. The presence of a methoxy group can affect the compound's hydrophobicity, while the sulfur-containing side chain may impact its redox behavior. The phenethylamino group could influence the basicity of the compound. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compound .
Scientific Research Applications
Optoelectronic Materials
Quinazoline derivatives, due to their unique chemical structure, have been extensively researched for their applications in optoelectronic materials. These compounds are integral in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances the creation of novel optoelectronic materials, showcasing electroluminescent properties crucial for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, in particular, are of significant interest for their potential in nonlinear optical materials and colorimetric pH sensors. This versatility underscores the potential of quinazoline-based compounds in advancing optoelectronic technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry
Quinazoline and its derivatives hold a prominent place in medicinal chemistry, offering a wide range of biological activities. These compounds are foundational in creating new potential medicinal agents, with research focusing on synthesizing novel quinazolinone structures to combat various diseases. Their stability and ability to host bioactive moieties make them suitable candidates for drug development, targeting conditions like bacterial infections and potentially addressing the challenge of antibiotic resistance. This area of study highlights the compound's relevance in pharmaceutical research and the ongoing quest for new therapeutic agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Chemical Synthesis and Biological Activities
Research on quinazoline derivatives extends to their synthesis and evaluation for various biological activities, including antihypertensive, diuretic, anorectic, and thermoregulating effects. These studies underscore the compound's versatility and potential in developing treatments for a wide array of conditions, further demonstrating the significant impact of quinazoline-based research in both chemistry and pharmacology (Hsu, Hu, & Liu, 2005).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-3-26(29(38)34-23-15-9-10-16-25(23)40-2)41-31-35-22-14-8-7-13-21(22)28-33-24(30(39)36(28)31)19-27(37)32-18-17-20-11-5-4-6-12-20/h4-16,24,26H,3,17-19H2,1-2H3,(H,32,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDOBKJWQHHCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)


![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)
![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)
![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)
![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)